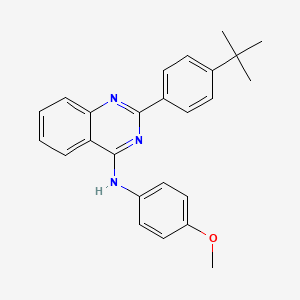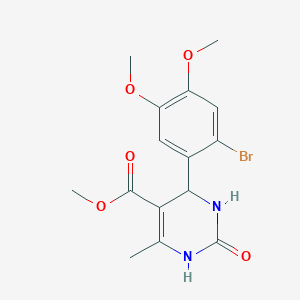
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core substituted with a 4-tert-butylphenyl group and a 4-methoxyphenyl group, making it a molecule of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like aryl halides, organometallic reagents, and catalysts such as palladium or copper are employed.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: It can be incorporated into polymers and materials with specific properties.
Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, modulating the activity of the target protein and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenylquinazolin-4-amine: Lacks the tert-butyl and methoxy substituents, resulting in different biological activity.
4-(4-methoxyphenyl)quinazoline: Similar structure but without the tert-butyl group.
2-(4-tert-butylphenyl)quinazoline: Similar structure but without the methoxy group.
Uniqueness
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine is unique due to the presence of both the 4-tert-butylphenyl and 4-methoxyphenyl groups, which can enhance its biological activity and specificity compared to other quinazoline derivatives.
Eigenschaften
Molekularformel |
C25H25N3O |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C25H25N3O/c1-25(2,3)18-11-9-17(10-12-18)23-27-22-8-6-5-7-21(22)24(28-23)26-19-13-15-20(29-4)16-14-19/h5-16H,1-4H3,(H,26,27,28) |
InChI-Schlüssel |
LZSXLAGWCKUYFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(Benzenesulfonylamino-methyl)-furan-2-ylmethylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester](/img/structure/B11631541.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631544.png)
![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631555.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631559.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11631573.png)
![4-chloro-N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B11631577.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631587.png)
![4-[(4-chlorophenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631589.png)
![2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11631596.png)

![(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631617.png)
![N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B11631631.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B11631635.png)
![Propan-2-yl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11631643.png)
